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Compound of Interest

Compound Name: 6-Iodoquinoxaline

Cat. No.: B1346120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Iodoquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry

and materials science. Its structure, featuring a quinoxaline core with an iodine substituent,

makes it a versatile building block for the synthesis of more complex molecules. The presence

of the iodine atom at the 6-position provides a reactive handle for various cross-coupling

reactions, enabling the introduction of a wide range of functional groups. This technical guide

provides a comprehensive overview of the commercial availability of 6-iodoquinoxaline, its

synthesis, and key experimental protocols for its derivatization, with a focus on its application in

the development of therapeutic and diagnostic agents.
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Property Value

CAS Number 50998-18-0[1][2][3]

Molecular Formula C₈H₅IN₂[1]

Molecular Weight 256.05 g/mol [3]

Appearance Typically a crystalline solid[1]

Solubility
Moderately soluble in organic solvents, limited

solubility in water[1]

SMILES IC1=CC2=C(C=C1)N=CC=N2[1]

InChI Key NWQDPVJVUFEWLG-UHFFFAOYSA-N[1]

Commercial Availability and Suppliers
6-Iodoquinoxaline is commercially available from several chemical suppliers in various

purities and quantities. The table below summarizes the offerings from a selection of vendors.

Prices are subject to change and should be confirmed with the respective suppliers.

Supplier Purity
Available
Quantities

Price (EUR,
approx.)

CymitQuimica 97% 100mg, 250mg, 1g, 5g €34, €56, €152, €407

Apollo Scientific (via

CymitQuimica)
Not Specified

100mg, 250mg, 1g,

5g, 25g

€32, €49, €156, €501,

€2180

Adamas Reagent, Ltd. 98%+
1g, 5g, 10g, 25g, 50g,

100g, 1kg, 25kg
Price on request

Sigma-Aldrich

(Ambeed, Inc.)
Not Specified Inquire Price on request

Sigma-Aldrich

(ChemScene LLC)
Not Specified Inquire Price on request
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Synthesis of 6-Iodoquinoxaline
A common method for the synthesis of 6-iodoquinoxaline involves the condensation of 4-iodo-

1,2-benzenediamine with glyoxal.[2]

Materials:

4-iodo-1,2-benzenediamine (0.46 g, 1.96 mmol)

Glyoxal (40% aqueous solution, 2.25 mL)

Acetic acid (1 mL)

Ethanol (20 mL)

Ethyl acetate

Hexane

Silica gel

Procedure:

In a round-bottom flask, dissolve 4-iodo-1,2-benzenediamine in a mixture of ethanol and

acetic acid.

Add the 40% aqueous solution of glyoxal to the reaction mixture.

Heat the mixture at 100 °C for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Add water to dilute the mixture and perform an extraction with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under

reduced pressure.
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Purify the crude product by silica gel column chromatography using a 1:1 (v/v) mixture of

hexane and ethyl acetate as the eluent.

The final product, 6-iodoquinoxaline, is obtained as a solid (0.323 g, 64% yield).[2]

Synthesis of N-Substituted Quinoxaline-2-Carboxamides
6-Iodoquinoxaline can be further functionalized. A key transformation is the introduction of a

carboxamide group at the 2-position, which is a common feature in biologically active

molecules. This often involves the synthesis of a quinoxaline-2-carboxylic acid intermediate,

followed by amidation. The following is a general procedure for the amidation step.

Materials:

Quinoxaline-2-carboxylic acid derivative (e.g., 6-iodoquinoxaline-2-carboxylic acid) (2

mmol)

Oxalyl chloride (2 mmol)

Anhydrous Dichloromethane (DCM)

Dimethylformamide (DMF) (catalytic amount)

Corresponding amine (e.g., N,N-diethylethylenediamine)

Procedure:

Dissolve the quinoxaline-2-carboxylic acid derivative in anhydrous DCM with stirring.

In a separate flask, prepare a solution of oxalyl chloride in anhydrous DCM.

Add the oxalyl chloride solution to the carboxylic acid solution.

Add a catalytic amount (e.g., two drops) of DMF to the reaction mixture to initiate the

formation of the acid chloride.

After the activation of the carboxylic acid, add the desired amine to the reaction mixture.

Stir the reaction at room temperature until completion, as monitored by TLC.
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Upon completion, wash the reaction mixture with an appropriate aqueous solution (e.g.,

saturated sodium bicarbonate) to remove any unreacted acid chloride and quench the

reaction.

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under

reduced pressure.

Purify the crude product by a suitable method, such as column chromatography or

recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom of 6-iodoquinoxaline serves as an excellent leaving group in palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.

These reactions allow for the formation of new carbon-carbon bonds.

General Procedure for Suzuki-Miyaura Coupling: This reaction couples 6-iodoquinoxaline with

an organoboron compound.

Materials:

6-Iodoquinoxaline (1 equivalent)

Arylboronic acid (1.0-1.5 equivalents)

Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (0.01-0.05 equivalents)

Base (e.g., Na₂CO₃, K₂CO₃, Amberlite IRA-400(OH))

Solvent system (e.g., water/ethanol, DME/water)

Procedure:

In a reaction vessel, combine 6-iodoquinoxaline, the arylboronic acid, the base, and the

solvent system.

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
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Add the palladium catalyst to the reaction mixture.

Heat the reaction mixture (e.g., to 60°C) with vigorous stirring for one to several hours,

monitoring by TLC.

After completion, cool the reaction to room temperature and perform a suitable workup,

which may include filtration to remove the catalyst, extraction with an organic solvent, and

washing with brine.

Dry the organic layer, concentrate it, and purify the product by column chromatography.

General Procedure for Sonogashira Coupling: This reaction couples 6-iodoquinoxaline with a

terminal alkyne.

Materials:

6-Iodoquinoxaline (1 equivalent)

Terminal alkyne (1.0-1.5 equivalents)

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

Copper(I) cocatalyst (e.g., CuI) (optional, for traditional Sonogashira)

Amine base (e.g., triethylamine, diethylamine)

Solvent (e.g., THF, DMF)

Procedure:

To a solution of 6-iodoquinoxaline and the terminal alkyne in the chosen solvent, add the

amine base.

Add the palladium catalyst and, if applicable, the copper(I) cocatalyst.

Stir the reaction mixture at room temperature or with gentle heating under an inert

atmosphere until the starting materials are consumed (monitored by TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1346120?utm_src=pdf-body
https://www.benchchem.com/product/b1346120?utm_src=pdf-body
https://www.benchchem.com/product/b1346120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Once the reaction is complete, dilute the mixture with an organic solvent and wash with

water or a saturated ammonium chloride solution.

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by

column chromatography.
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Caption: Synthesis of 6-iodoquinoxaline via condensation.
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Caption: Derivatization pathways of 6-iodoquinoxaline.

Applications in Drug Discovery and Development
6-Iodoquinoxaline and its derivatives have emerged as promising scaffolds in drug discovery.

Notably, they have been investigated for their potential in the diagnosis and treatment of

melanoma. Radioiodinated derivatives, such as N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-

carboxamide ([¹²⁵/¹³¹I]ICF01012), have been synthesized for melanin-targeted radionuclide
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imaging and therapy.[1] The quinoxaline core, combined with specific side chains, exhibits high

and specific binding to melanin in melanoma cells.[1] This targeting ability allows for the

delivery of radioactive isotopes (e.g., Iodine-125, Iodine-131) directly to tumor sites for both

imaging (SPECT) and therapeutic purposes.[1] The versatility of the 6-iodoquinoxaline core

allows for the synthesis of a variety of analogs to optimize pharmacokinetic properties and

therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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